

Atocalcitol: Application Notes and Protocols for 3D Skin Models

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Compound of Interest

Compound Name: *Atocalcitol*

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Introduction

Atocalcitol, a non-calcemic vitamin D3 analog, is a promising therapeutic agent for hyperproliferative and inflammatory skin disorders such as psoriasis. Its mechanism of action involves the regulation of keratinocyte proliferation and differentiation, as well as modulation of inflammatory responses. Three-dimensional (3D) skin models, particularly those mimicking psoriatic conditions, offer a physiologically relevant platform for evaluating the efficacy and mechanism of action of topical treatments like **Atocalcitol**. These models overcome the limitations of traditional 2D cell cultures and reduce the reliance on animal testing.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of **Atocalcitol** in 3D skin models of psoriasis. The information is designed to guide researchers in designing and executing robust in vitro studies to assess the therapeutic potential of **Atocalcitol**.

Mechanism of Action in Psoriatic Skin Models

In psoriatic 3D skin models, **Atocalcitol** is expected to exert its effects through the Vitamin D Receptor (VDR), which is expressed in keratinocytes.[4] The binding of **Atocalcitol** to the VDR is hypothesized to initiate a signaling cascade that leads to:

- **Inhibition of Keratinocyte Proliferation:** By downregulating signaling pathways such as STAT1 and STAT3, which are hyperactivated in psoriasis and contribute to excessive keratinocyte growth.^[5]
- **Promotion of Keratinocyte Differentiation:** By upregulating the expression of terminal differentiation markers like loricrin and filaggrin, which are often reduced in psoriatic lesions, thereby helping to normalize the epidermal structure.
- **Anti-inflammatory Effects:** By reducing the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF- α , which are key drivers of inflammation in psoriasis.

The following diagram illustrates the hypothesized signaling pathway of **Atocalcitol** in a psoriatic 3D skin model.

Hypothesized signaling pathway of **Atocalcitol** in keratinocytes.

Experimental Protocols

Protocol 1: Construction of a Psoriasis-like 3D Full-Thickness Skin Model

This protocol describes the generation of a full-thickness human skin equivalent (HSE) and its subsequent stimulation to induce a psoriasis-like phenotype.

Materials:

- Normal Human Dermal Fibroblasts (NHDFs)
- Normal Human Epidermal Keratinocytes (NHEKs)
- Fibroblast growth medium
- Keratinocyte growth medium (e.g., EpiLife Medium)
- Rat tail collagen type I
- 10x Minimum Essential Medium (MEM)
- Fetal Bovine Serum (FBS)

- Glutamine
- Penicillin-Streptomycin
- Sodium bicarbonate
- Sterile 1 M NaOH
- Cell culture inserts (e.g., 0.4 μm pore size for 24-well plates)
- Psoriasis-inducing cytokine cocktail: IL-17A (30 ng/mL) and IL-22 (30 ng/mL) in keratinocyte growth medium.

Procedure:

- Dermal Equivalent Preparation:
 1. Culture NHDFs in fibroblast growth medium.
 2. Prepare a collagen gel solution on ice by mixing rat tail collagen type I, 10x MEM, FBS, glutamine, and penicillin-streptomycin.
 3. Neutralize the collagen solution to pH 7.2-7.4 with sterile 1 M NaOH.
 4. Resuspend NHDFs in the neutralized collagen solution at a final concentration of 2.5×10^5 cells/mL.
 5. Dispense 0.5 mL of the cell-collagen mixture into each cell culture insert.
 6. Incubate at 37°C in a 5% CO₂ incubator for 5-7 days to allow for gel contraction.
- Epidermal Layer Seeding:
 1. Culture NHEKs in keratinocyte growth medium.
 2. Once the dermal equivalents have contracted, seed NHEKs onto the surface of the gel at a density of 2×10^5 cells per insert.
 3. Submerge the cultures in keratinocyte growth medium for 2 days.

- Air-Liquid Interface Culture and Psoriasis Induction:
 1. Raise the cultures to the air-liquid interface by removing the medium from the apical compartment and feeding only from the basal compartment.
 2. Culture at the air-liquid interface for 5-7 days to allow for epidermal stratification and differentiation.
 3. To induce a psoriasis-like phenotype, replace the medium in the basal compartment with the psoriasis-inducing cytokine cocktail.
 4. Culture for an additional 3-5 days.

Protocol 2: Application and Evaluation of Atocalcitol

This protocol details the topical application of **Atocalcitol** to the psoriasis-like 3D skin model and the subsequent analysis of its effects.

Materials:

- Psoriasis-like 3D skin models (from Protocol 1)
- **Atocalcitol** stock solution (in a suitable vehicle, e.g., ethanol or DMSO)
- Vehicle control
- Phosphate-buffered saline (PBS)
- Tissue embedding medium (e.g., OCT)
- Reagents for histology (Hematoxylin and Eosin staining)
- Antibodies for immunohistochemistry (e.g., anti-Ki67, anti-Loricrin, anti-Filaggrin)
- RNA extraction kit
- qRT-PCR reagents and primers for target genes (e.g., KRT16, LOR, FLG, IL6, IL8)
- ELISA kits for cytokine quantification (e.g., IL-6, IL-8)

Procedure:

- Topical Application of **Atocalcitol**:

1. Prepare different concentrations of **Atocalcitol** (e.g., 0.1 μ M, 1 μ M, 10 μ M) in the chosen vehicle.
2. Topically apply a small volume (e.g., 10-20 μ L) of the **Atocalcitol** solution or vehicle control directly onto the surface of the 3D skin models.
3. Incubate the treated models for 24-72 hours.

- Endpoint Analysis:

1. Histology and Immunohistochemistry:

- Harvest the skin models, fix in 4% paraformaldehyde, and embed in OCT.
- Prepare 5 μ m cryosections.
- Perform H&E staining to assess epidermal thickness and morphology.
- Perform immunohistochemistry for Ki67 (proliferation marker), Loricrin and Filaggrin (differentiation markers).

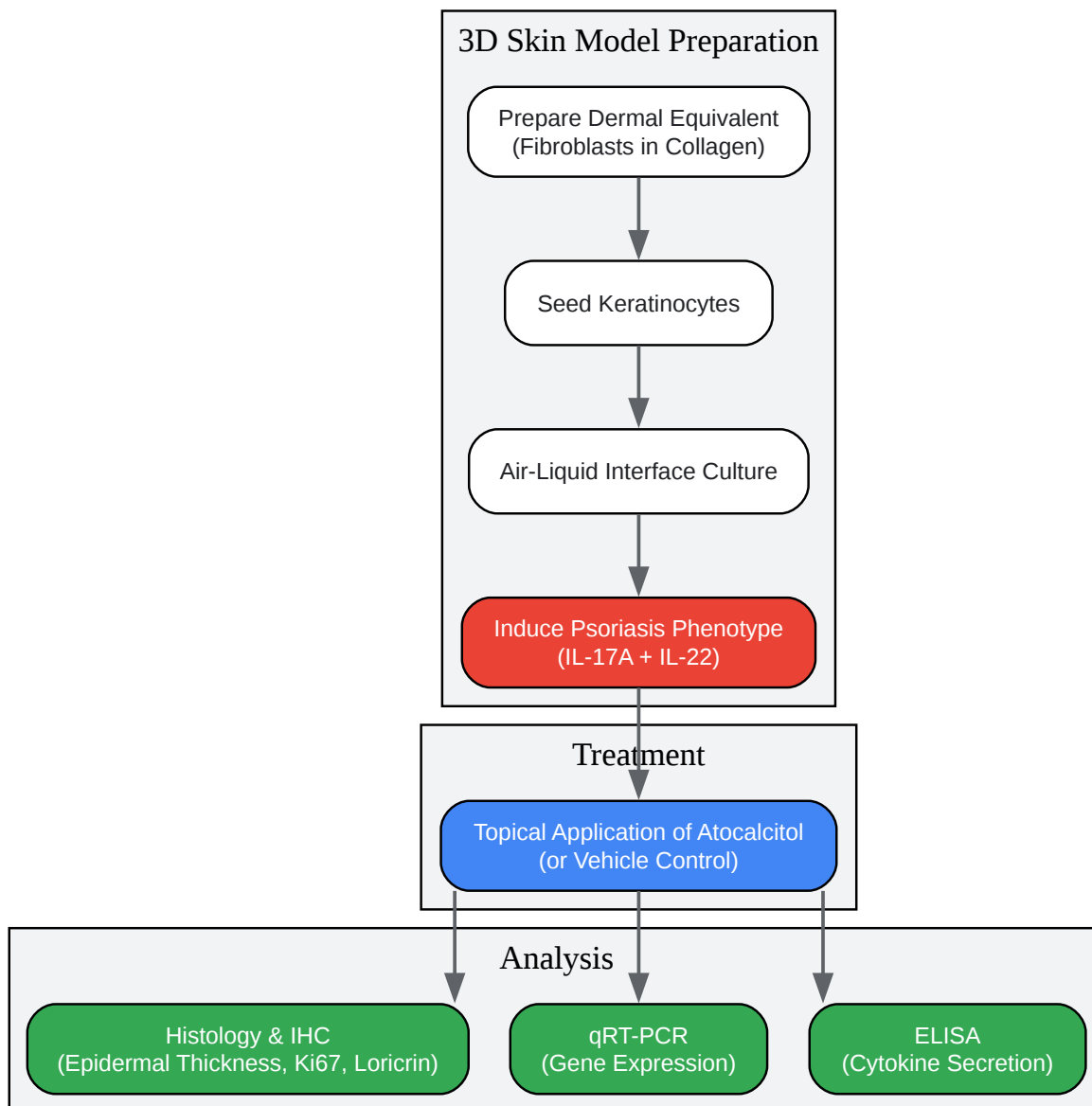
2. Gene Expression Analysis (qRT-PCR):

- Harvest the epidermal layer of the skin models.
- Extract total RNA and synthesize cDNA.
- Perform qRT-PCR to quantify the expression of genes related to proliferation (MKI67), differentiation (LOR, FLG), and inflammation (IL6, IL8).

3. Cytokine Secretion Analysis (ELISA):

- Collect the culture medium from the basal compartment.
- Quantify the concentration of secreted IL-6 and IL-8 using ELISA kits.

The following diagram outlines the experimental workflow.



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